2-Amino-5-(2-hydroxyethyl)thiazole
Overview
Description
2-Amino-5-(2-hydroxyethyl)thiazole is an organic compound with the molecular formula C5H8N2OS. It is a thiazole derivative, characterized by the presence of an amino group at the 2-position and a hydroxyethyl group at the 5-position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-(2-hydroxyethyl)thiazole are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This compound exhibits potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation . It is part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The compound demonstrates a selective action towards certain cell lines, such as human glioblastoma U251 cells and human melanoma WM793 cells .
Biochemical Pathways
It is known that the compound has a broad pharmacological spectrum . It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Pharmacokinetics
It is known that the compound has a molecular weight of 1442 . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cancerous cells . This leads to a decrease in drug resistance and a reduction in unpleasant side effects, making it a desirable agent for anticancer drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole typically involves the reaction of 2-aminothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-Aminothiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-hydroxyethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-5-(2-carboxyethyl)thiazole.
Reduction: Formation of 2-Amino-5-(2-aminoethyl)thiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-5-(2-hydroxyethyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Amino-4-methylthiazole: Contains a methyl group instead of a hydroxyethyl group, altering its chemical properties and reactivity.
2-Amino-5-methylthiazole: Similar structure but with a methyl group at the 5-position instead of a hydroxyethyl group.
Uniqueness
2-Amino-5-(2-hydroxyethyl)thiazole is unique due to the presence of both an amino group and a hydroxyethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZROQLPDVYROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545597 | |
Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105773-93-1 | |
Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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